tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
Tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethyl group, a formylpyrrolidinyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method involves the reaction of tert-butyl carbamate with ethyl 3-(1-formylpyrrolidin-2-yl)pyridine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
Ethyl carbamate: Another carbamate with different substituents.
Pyridinyl carbamates: Compounds with a pyridine ring and carbamate group.
Uniqueness
Tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the formylpyrrolidinyl group distinguishes it from other carbamates, providing unique opportunities for chemical modifications and applications .
Properties
Molecular Formula |
C17H25N3O3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[3-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H25N3O3/c1-5-20(16(22)23-17(2,3)4)15-13(8-6-10-18-15)14-9-7-11-19(14)12-21/h6,8,10,12,14H,5,7,9,11H2,1-4H3 |
InChI Key |
LTKNMHQTNZQEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=CC=N1)C2CCCN2C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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